6-O-Feruloylglucose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

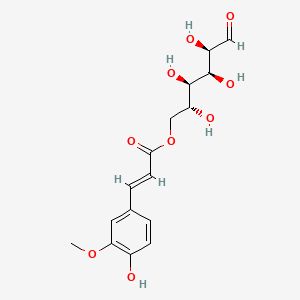

6-O-Feruloylglucose is a natural product that exhibits antioxidant activity . It is derived from plants, particularly from the Umbelliferae Chaerophyllum hirsutum L .

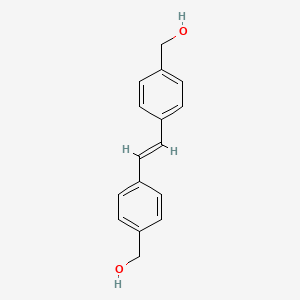

Molecular Structure Analysis

The molecular formula of this compound is C16H20O9 . Its molecular weight is 356.32 . The structure has been confirmed with H-NMR .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm^3, a boiling point of 684.7±55.0 °C at 760 mmHg, and a flash point of 250.5±25.0 °C . It has 9 H bond acceptors, 5 H bond donors, and 10 freely rotating bonds . Its molar refractivity is 86.4±0.3 cm^3, and its molar volume is 244.2±3.0 cm^3 .Scientific Research Applications

Metabolic Chemical Reporter for Glycosylation

The use of 6-azido-6-deoxy-glucose (6AzGlc), a metabolic chemical reporter, has shown that the enzyme O-GlcNAc transferase can modify proteins with both N-acetyl-glucosamine and glucose, suggesting a potential widespread modification under certain conditions or in particular tissues (Darabedian et al., 2018).

Antiplatelet Aggregation Activities

Phenylpropanoids, including ferulic acid sucrose esters isolated from Sparganium stoloniferum, have exhibited inhibitory effects on ADP-induced platelet aggregation, suggesting potential therapeutic applications (Deng, Zong, & Xiong, 2022).

MALDI-TOF-MS Matrix

6-Bromoferulic acid has been characterized as a novel matrix for MALDI-TOF mass spectrometry, suitable for de novo sequencing and showing good sensitivity for peptides, differing significantly from standard matrices like DHBA and CHCA (Kato et al., 2019).

Production of Valuable Chemicals from Glucose

Corynebacterium glutamicum has been metabolically engineered to produce 3-hydroxypropionic acid from glucose and xylose, showcasing an efficient use of glucose for producing valuable chemicals (Chen et al., 2017).

Ferulic Acid Esters of Glucosylglucose

New ferulic acid esters of glucosylglucose have been isolated from Allium macrostemon Bunge, which may have potential implications for natural product chemistry and pharmacology (Usui et al., 2017).

Antidiabetic and Hypertension Alleviation

Ferulic acid, a natural polyphenol, has been studied for its role in alleviating insulin resistance and hypertension in fructose-fed rats, indicating potential therapeutic applications in metabolic syndrome (El-Bassossy, Badawy, Neamatallah, & Fahmy, 2016).

Enzymatic Emulsifier Preparation

Enzymatic esterifications of d-glucose with fatty acid vinyl esters have been used to create 6-O-acylglucose esters, evaluated for their foaming and emulsifying effects in various industrial applications (Liang et al., 2018).

Biomolecular Interaction in DNA

6-Deoxyglucose insertions in deoxyoligonucleotides have shown the ability to hybridize with complementary strands, suggesting potential in studying biomolecular interactions within DNA (Vengut-Climent et al., 2016).

Hexose Conversion to Lactic Acid

MIL-100(Fe) has been used for catalytic transformation of hexose sugars into lactic acid, demonstrating an efficient conversion process with potential biotechnological applications (Huang et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

6-O-Feruloylglucose is a phenylpropanoid glycoside that primarily targets wild-type strains of Escherichia coli . These bacteria play a crucial role in the gut microbiota and can influence various physiological processes.

Mode of Action

The compound interacts with its targets by inhibiting their growth . This inhibition is likely due to the compound’s antioxidant properties, which can neutralize harmful free radicals in the bacterial cells .

Biochemical Pathways

It’s known that the compound has potential use in repairing mechanisms to combat oxidative dna damage . This suggests that it may affect pathways related to DNA repair and oxidative stress response.

Result of Action

The primary result of this compound’s action is the inhibition of growth in wild-type strains of Escherichia coli . This can potentially alter the composition of the gut microbiota, affecting various physiological processes. Additionally, the compound’s antioxidant properties can help protect cells from oxidative damage .

properties

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBITMSCIPALTP-LFJMMHPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is significant about the identification of 6-O-Feruloylglucose in Amontillado sherry wine?

A1: This study marks the first-time identification of this compound in Sherry wines. [] Researchers utilized high-speed counter-current chromatography (HSCCC) and HPLC-DAD-MS to comprehensively analyze the phenolic composition of Amontillado sherry, revealing this previously unreported compound. This discovery expands our understanding of the complex chemical profile of Sherry wines and hints at the potential presence of this compound in other food and beverage sources.

Q2: Does the research suggest any potential benefits associated with the identified compounds, including this compound?

A2: While the study primarily focuses on identifying and characterizing compounds in Amontillado sherry, it does note that fractions containing compounds like gallic acid, protocatechuic acid, protocatechualdehyde, trans-caftaric acid, syringic acid, isovanillin, and tyrosol exhibited higher antioxidant capacity (ABTS). [] Although this compound isn't explicitly mentioned in this context, its presence alongside these other phenolic compounds with known antioxidant properties suggests it may also contribute to the overall antioxidant potential of the wine. Further research is needed to confirm the specific properties and potential benefits of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)